![molecular formula C23H20N2OS2 B2426958 N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide CAS No. 393837-33-7](/img/structure/B2426958.png)

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

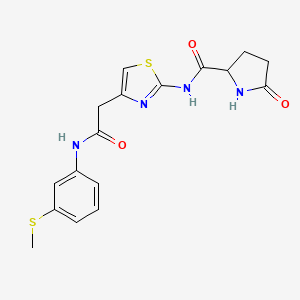

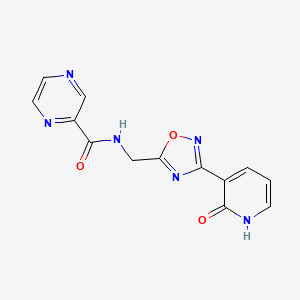

“N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide” is a compound that has been synthesized as part of a series of multi-target-directed ligands (MTDLs) . These compounds have been developed with the aim of creating effective therapeutic agents for various diseases.

Synthesis Analysis

The synthesis of this compound involves a fusion technique. The process involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The molecular structure of “N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide” consists of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. This structure is further substituted with a phenylthio propanamide group .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include coupling reactions and substitution reactions. The specific details of these reactions, including the reaction conditions and the reagents used, are not provided in the available sources .

Wissenschaftliche Forschungsanwendungen

Anthelmintic Activity

- Application : N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide has demonstrated anthelmintic activity. In vivo studies using Trichinella spiralis-infected mice revealed that a dose of 250 mg/kg reduced T. spiralis abundance in the digestive tract by 49%. The compound exhibited relatively low acute toxicity (categorized as chemical category 5), with an LD50 greater than 2000 mg/kg body weight. Molecular docking analysis suggested that T. spiralis tubulin beta chain and glutamate-gated channels might not be the main targets of this compound .

Antimicrobial Properties

- Application : N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide derivatives have been synthesized and evaluated for antimicrobial activity. These compounds exhibit inhibition against Staphylococcus aureus and Escherichia coli bioorganisms .

Potential Drug Development

- Application : Given its anthelmintic activity, N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide holds promise as a potential molecule for anthelmintic drug development. Further studies on bioavailability, pharmacokinetics, and absorption are needed to enhance its efficacy .

Metabolomics Research

- Application : Metabolomics analysis revealed that compound 1 significantly up-regulated purine and pyrimidine metabolism while down-regulating sphingolipid metabolism in T. spiralis adult worms. Understanding these metabolic effects contributes to our knowledge of the compound’s mode of action .

Eigenschaften

IUPAC Name |

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2OS2/c1-16-7-12-20-21(15-16)28-23(25-20)17-8-10-18(11-9-17)24-22(26)13-14-27-19-5-3-2-4-6-19/h2-12,15H,13-14H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVMYBQTLBGVRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCSC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2426877.png)

![9-chloro-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2426883.png)

![3-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2426884.png)

![1-[(2-Methoxyphenyl)methyl]-2-propylbenzimidazole](/img/structure/B2426885.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2426889.png)

![7-(4-Chlorophenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2426898.png)